molecular formula C25H23FN4O5 B11450361 ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11450361
M. Wt: 478.5 g/mol
InChI Key: WJAVEAGZGYBGHS-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the fluorobenzoyl, methoxypropyl, and ethyl ester groups. Key steps include:

    Formation of the Triazatricyclo Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzoyl Group: This is achieved through acylation reactions using 2-fluorobenzoyl chloride in the presence of a base.

    Attachment of the Methoxypropyl Group: This step involves nucleophilic substitution reactions.

    Esterification: The final step is the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield. The process would also involve stringent purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the tricyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

Ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-fluorobenzoyl and 3-methoxypropyl groups differentiates it from other similar compounds, potentially leading to distinct reactivity and biological activity profiles.

Properties

Molecular Formula

C25H23FN4O5

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 6-(2-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H23FN4O5/c1-3-35-25(33)18-15-17-21(27-20-11-6-7-12-29(20)24(17)32)30(13-8-14-34-2)22(18)28-23(31)16-9-4-5-10-19(16)26/h4-7,9-12,15H,3,8,13-14H2,1-2H3

InChI Key

WJAVEAGZGYBGHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4F)CCCOC

Origin of Product

United States

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